1-(4-Hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with 2-acetylpyridine in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with dimethylamine and subsequent oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-(4-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the 4-hydroxyphenyl group, which may influence its binding affinity to molecular targets.
Uniqueness
1-(4-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of both the 4-hydroxyphenyl and dimethyl groups, which contribute to its distinct chemical properties and biological activities. These structural features enhance its potential as a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C24H18N2O4 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-6,7-dimethyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18N2O4/c1-13-11-17-18(12-14(13)2)30-23-20(22(17)28)21(15-6-8-16(27)9-7-15)26(24(23)29)19-5-3-4-10-25-19/h3-12,21,27H,1-2H3 |
InChI Key |
YFLOEJHWGCHIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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